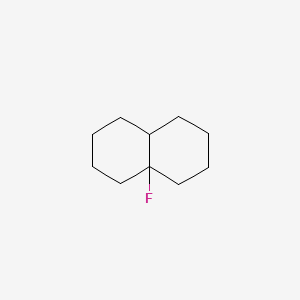
Naphthalene, 4a-fluorodecahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalene, 4a-fluorodecahydro- is a fluorinated derivative of decahydronaphthalene It is a polycyclic hydrocarbon with the molecular formula C10H17F
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 4a-fluorodecahydro- typically involves the fluorination of decahydronaphthalene. One common method is the direct fluorination using elemental fluorine under controlled conditions. This reaction requires careful handling due to the highly reactive nature of fluorine.
Industrial Production Methods
Industrial production of Naphthalene, 4a-fluorodecahydro- may involve large-scale fluorination processes, often using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
化学反応の分析
Types of Reactions
Naphthalene, 4a-fluorodecahydro- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form fluorinated naphthoquinones.
Reduction: It can be reduced to form partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon.
Substitution: Halogenation reactions may use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives of naphthalene, which can have different physical and chemical properties depending on the specific reaction conditions.
科学的研究の応用
Naphthalene, 4a-fluorodecahydro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex fluorinated organic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of Naphthalene, 4a-fluorodecahydro- involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s ability to form strong interactions with biological molecules, potentially leading to increased efficacy in its applications. The pathways involved may include binding to enzymes or receptors, altering their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Decahydronaphthalene: The non-fluorinated parent compound, which has different chemical properties and reactivity.
Fluorinated Aromatic Compounds: Other fluorinated derivatives of aromatic hydrocarbons, which may have similar applications but different specific properties.
Uniqueness
Naphthalene, 4a-fluorodecahydro- is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity.
特性
分子式 |
C10H17F |
|---|---|
分子量 |
156.24 g/mol |
IUPAC名 |
8a-fluoro-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene |
InChI |
InChI=1S/C10H17F/c11-10-7-3-1-5-9(10)6-2-4-8-10/h9H,1-8H2 |
InChIキー |
CZTDZHZYXOKRJW-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CCCCC2C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-[5-{6-Chloro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl]-phenyl)-acetonitrile](/img/structure/B13962169.png)
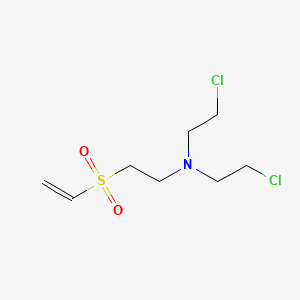
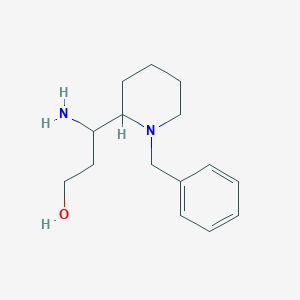
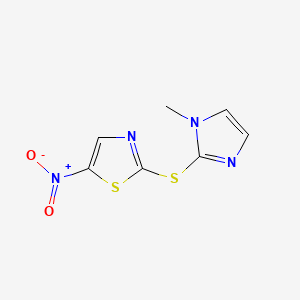

![1-[2-(Oxiran-2-ylmethoxy)-5-phenylmethoxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B13962194.png)
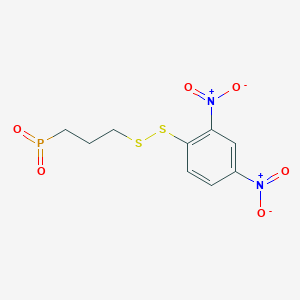
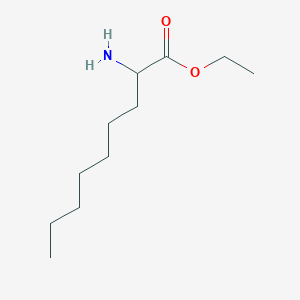
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(hydroxymethyl)azetidin-1-yl)methanone](/img/structure/B13962215.png)

![2-bromo-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B13962222.png)
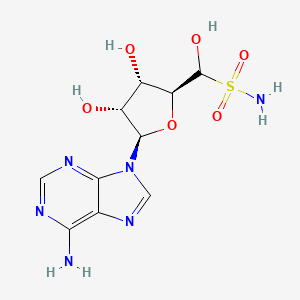
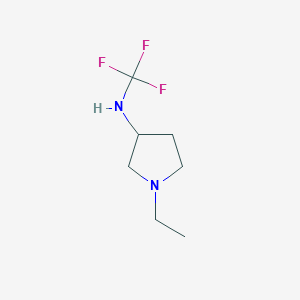
![Bicyclo[3.2.1]octane-1-carbonyl chloride](/img/structure/B13962239.png)
